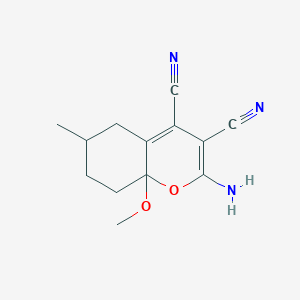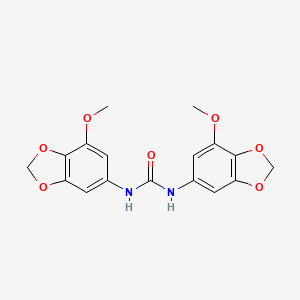![molecular formula C11H7BrN6OS B11054333 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054333.png)
6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains multiple functional groups, including a bromine-substituted pyrazole, a furan ring, and a triazolothiadiazole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the triazolothiadiazole core: This involves the cyclization of a suitable thiosemicarbazide derivative with an appropriate carboxylic acid or ester.
Coupling with the furan ring: The final step involves coupling the brominated pyrazole with a furan derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyrazole moiety.
Reduction: Reduction reactions could target the bromine substituent or the triazolothiadiazole core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits activity against specific biological targets.
Industry
In industry, it could be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Similar structure but with a thiophene ring instead of a furan ring.
6-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Similar structure but with a chlorine substituent instead of bromine.
Uniqueness
The uniqueness of 6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H7BrN6OS |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
6-(4-bromo-2-methylpyrazol-3-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H7BrN6OS/c1-17-8(6(12)5-13-17)10-16-18-9(7-3-2-4-19-7)14-15-11(18)20-10/h2-5H,1H3 |
InChI Key |
GEQXURHCFHZPJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromopyridin-2-yl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11054254.png)



![N-[2-methyl-5-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B11054276.png)
![Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B11054277.png)
![1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]-](/img/structure/B11054280.png)

![methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate](/img/structure/B11054290.png)
![(5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone](/img/structure/B11054300.png)
![6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide](/img/structure/B11054303.png)
![1-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11054304.png)
![2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11054318.png)
![6-(3-Bromophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054322.png)
